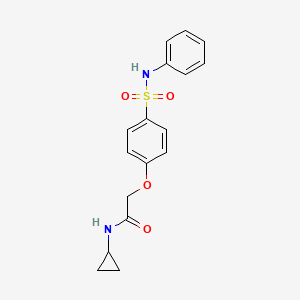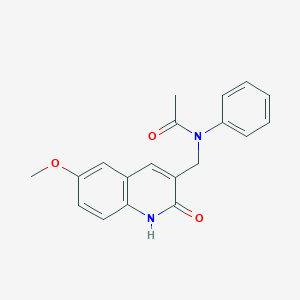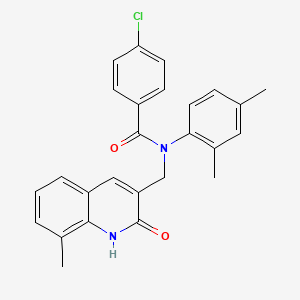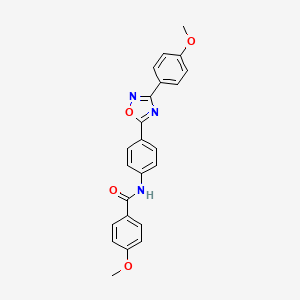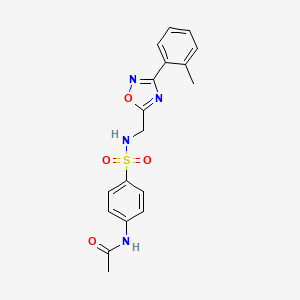
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide, also known as OTAVA-BB 1205457, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and tumor pathways. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve insulin sensitivity and glucose tolerance in diabetic animals. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and anti-tumor properties, as well as potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.
Future Directions
There are several future directions for the study of N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide. One direction is to further investigate the mechanism of action of the compound. This could lead to the development of more effective therapeutic applications. Another direction is to study the potential side effects of the compound in animal models and humans. This could lead to the development of safer dosages and potential drug interactions. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
N-(4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is synthesized using a multistep process that involves the reaction of various reagents. The synthesis begins with the reaction of o-tolylhydrazine with ethyl chloroacetate to form ethyl 2-(o-tolyl)hydrazinecarboxylate. This intermediate is then reacted with thionyl chloride to form 2-chloro-N-(o-tolyl)acetamide. The final product is obtained by reacting 2-chloro-N-(o-tolyl)acetamide with 4-(N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)aniline.
properties
IUPAC Name |
N-[4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-5-3-4-6-16(12)18-21-17(26-22-18)11-19-27(24,25)15-9-7-14(8-10-15)20-13(2)23/h3-10,19H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLNQGHKMPYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


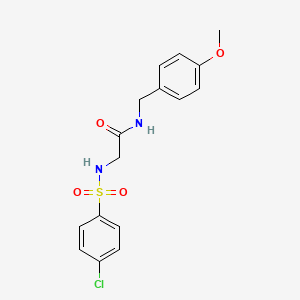
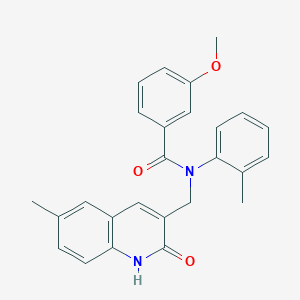
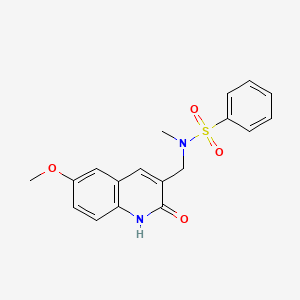
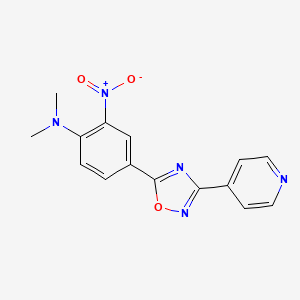

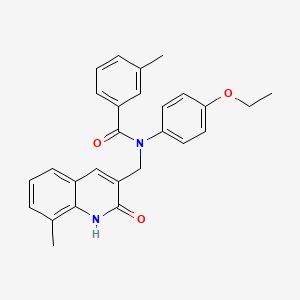
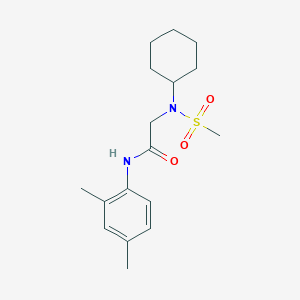
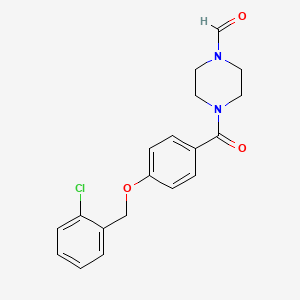
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
